1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one 1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13790084
InChI: InChI=1S/C9H11N3O2S/c1-3-12-7-6(5-14-9(12)13)4-10-8(11-7)15-2/h4H,3,5H2,1-2H3
SMILES: CCN1C2=NC(=NC=C2COC1=O)SC
Molecular Formula: C9H11N3O2S
Molecular Weight: 225.27 g/mol

1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC13790084

Molecular Formula: C9H11N3O2S

Molecular Weight: 225.27 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one -

Specification

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
IUPAC Name 1-ethyl-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one
Standard InChI InChI=1S/C9H11N3O2S/c1-3-12-7-6(5-14-9(12)13)4-10-8(11-7)15-2/h4H,3,5H2,1-2H3
Standard InChI Key HWJUSPBSYBIKNT-UHFFFAOYSA-N
SMILES CCN1C2=NC(=NC=C2COC1=O)SC
Canonical SMILES CCN1C2=NC(=NC=C2COC1=O)SC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D] oxazin-2-one (molecular formula: C₉H₁₁N₃O₂S) features a bicyclic framework comprising a pyrimidine ring fused to a 1,3-oxazine moiety. The ethyl group at the 1-position and methylthio substituent at the 7-position introduce steric and electronic modifications critical to its biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₁N₃O₂S
Molecular Weight225.27 g/mol
IUPAC Name1-ethyl-7-methylsulfanyl-4H-pyrimido[4,5-d] oxazin-2-one
SMILESCCN1C2=NC(=NC=C2COC1=O)SC
InChIKeyHWJUSPBSYBIKNT-UHFFFAOYSA-N

The compound’s three-dimensional conformation, influenced by intramolecular hydrogen bonding between the oxazin-2-one carbonyl and adjacent nitrogen atoms, enhances its stability and target binding affinity.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies confirm the regiochemistry of substituents, with distinct signals for the ethyl group’s methyl protons (δ 1.2–1.4 ppm) and methylthio’s sulfur-bound methyl (δ 2.5 ppm). Density functional theory (DFT) calculations predict a planar geometry for the fused ring system, facilitating π-π stacking interactions with aromatic residues in enzyme active sites.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with cyclocondensation of 4-amino-5-cyano-6-methylthiopyrimidine with ethyl glycinate hydrochloride under basic conditions. Key steps include:

  • Thioketone Formation: Reaction of methyl thiocyanate with a pyrimidine precursor yields the methylthio-substituted intermediate.

  • Oxazine Ring Closure: Base-mediated cyclization using potassium tert-butoxide forms the 1,3-oxazine ring, with the ethyl group introduced via nucleophilic substitution.

Reaction Yield: 58–62% after purification by silica gel chromatography.

Process Challenges

  • Regioselectivity: Competing pathways may lead to isomeric byproducts, necessitating precise temperature control (60–65°C).

  • Solvent Optimization: Tetrahydrofuran (THF) improves reaction homogeneity compared to dichloromethane, reducing side reactions.

Biological Activities and Mechanisms

Antitumor Efficacy

The compound demonstrates nanomolar inhibitory activity (IC₅₀ = 34 nM) against IDH1-mutant glioblastoma cells by competitively binding to the enzyme’s active site, disrupting α-ketoglutarate production and promoting tumor cell differentiation. In vivo studies in xenograft models show a 72% reduction in tumor volume at 50 mg/kg/day over 21 days.

Metabolic Pathway Modulation

  • 2-Hydroxyglutarate (2-HG) Suppression: Reduces 2-HG levels by 89% in IDH1-R132H mutant cells, reversing DNA hypermethylation and restoring normal gene expression.

  • Synergy with Chemotherapy: Combined use with temozolomide enhances apoptosis in glioma cells by 40% compared to monotherapy.

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Distribution

  • Oral Bioavailability: 44% in murine models, with peak plasma concentration (Cₘₐₓ) of 1.2 µM achieved at 2 hours.

  • Blood-Brain Barrier Penetration: Brain-to-plasma ratio of 0.65 supports potential utility in CNS malignancies.

Metabolism and Excretion

Primary metabolic pathways involve:

  • S-Oxidation: Conversion to the methylsulfonyl analog (detected at 18% of parent compound in plasma).

  • Hepatic Clearance: Cytochrome P450 3A4-mediated oxidation accounts for 63% of elimination, with renal excretion of glucuronidated metabolites.

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

PropertyMethylthio DerivativeMethylsulfonyl Analog
Molecular Weight225.27 g/mol257.27 g/mol
Solubility (PBS, pH 7.4)12 µM89 µM
IDH1 IC₅₀34 nM112 nM
Metabolic Stabilityt₁/₂ = 2.1 h (human liver microsomes)t₁/₂ = 4.8 h

The methylsulfonyl group enhances aqueous solubility but reduces target affinity due to decreased hydrophobic interactions.

Future Research Directions

  • Prodrug Development: Esterification of the oxazinone carbonyl to improve oral absorption.

  • Combination Therapies: Evaluation with PARP inhibitors for synthetic lethality in IDH-mutant cancers.

  • Covalent Modification: Introduction of electrophilic warheads (e.g., acrylamides) for irreversible target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator